molecular formula C8H11N3O B14730017 N-Methyl-N'-(6-methylpyridin-2-yl)urea CAS No. 10461-88-8

N-Methyl-N'-(6-methylpyridin-2-yl)urea

Cat. No.: B14730017
CAS No.: 10461-88-8
M. Wt: 165.19 g/mol
InChI Key: XVTJBMUYCWYAIJ-UHFFFAOYSA-N
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Description

N-Methyl-N’-(6-methylpyridin-2-yl)urea is an organic compound that belongs to the class of urea derivatives It features a urea moiety substituted with a methyl group and a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(6-methylpyridin-2-yl)urea typically involves the reaction of 6-methylpyridin-2-amine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{6-methylpyridin-2-amine} + \text{methyl isocyanate} \rightarrow \text{N-Methyl-N’-(6-methylpyridin-2-yl)urea} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of N-Methyl-N’-(6-methylpyridin-2-yl)urea can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-Methyl-N’-(6-methylpyridin-2-yl)urea N-oxide.

    Reduction: N-Methyl-N’-(6-methylpyridin-2-yl)amine.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N’-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
  • N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea
  • N-[(6-Methylpyridin-2-yl)methyl]-2-phenylethanamine

Uniqueness

N-Methyl-N’-(6-methylpyridin-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for targeted research and development.

Properties

CAS No.

10461-88-8

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-methyl-3-(6-methylpyridin-2-yl)urea

InChI

InChI=1S/C8H11N3O/c1-6-4-3-5-7(10-6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12)

InChI Key

XVTJBMUYCWYAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC

Origin of Product

United States

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